molecular formula C16H21N3O4S B5613383 N-allyl-3-({[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]amino}sulfonyl)benzamide

N-allyl-3-({[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]amino}sulfonyl)benzamide

Cat. No. B5613383
M. Wt: 351.4 g/mol
InChI Key: RGSXDBJOPGMOSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds often involves complex reactions, such as the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, yielding various dihydrooxazolyl and oxazolium derivatives under specific conditions (Bondarenko et al., 2015). This indicates a multi-step synthesis process, which may include cyclization, substitution, and reduction steps to incorporate the desired functional groups.

Molecular Structure Analysis

The structure of related compounds, such as Schiff bases containing isoxazolyl and sulfonamide groups, is characterized by intramolecular hydrogen bonding and potential for π-π stacking interactions, as seen in the crystal structure analysis of similar compounds (Subashini et al., 2009). These structural features significantly influence the chemical reactivity and interaction capabilities of the molecule.

Chemical Reactions and Properties

The chemical reactivity of compounds with similar functional groups often involves interactions with biological targets through hydrogen bonding and hydrophobic interactions, as suggested by their use in medicinal chemistry for the synthesis of anti-inflammatory and anticancer agents (Gangapuram et al., 2009). The presence of sulfonamide and isoxazolyl groups is key to these interactions.

properties

IUPAC Name

3-[(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methylsulfamoyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-8-17-16(20)12-6-5-7-15(9-12)24(21,22)18-11-14-10-13(4-2)19-23-14/h3,5-7,9,14,18H,1,4,8,10-11H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSXDBJOPGMOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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